Ethyl 2-methylbenzo[d]oxazole-7-carboxylate
CAS No.:
Cat. No.: VC13675715
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 2-methyl-1,3-benzoxazole-7-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3/c1-3-14-11(13)8-5-4-6-9-10(8)15-7(2)12-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | IKDOHVDEPCMAIR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzo[d]oxazole core, where a benzene ring is fused to an oxazole heterocycle. Key substituents include:
-
Methyl group at position 2 of the oxazole ring
-
Ethyl ester at position 7 of the benzene ring
The IUPAC name ethyl 2-methyl-1,3-benzoxazole-7-carboxylate reflects this substitution pattern.
Physicochemical Properties
Data compiled from synthetic studies and related analogs reveal the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Canonical SMILES | CCOC(=O)C₁=C₂C(=CC=C₁)N=C(O₂)C | |
| XLogP | 1.83 (estimated) | |
| Topological Polar Surface Area | 63.3 Ų |
The moderate lipophilicity (LogP ≈ 1.83) suggests balanced solubility in both aqueous and organic media, a trait advantageous for drug delivery systems .
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves cyclocondensation of 2-aminophenol derivatives with α-keto esters or acyl chlorides. A representative pathway includes:
-
Intermediate Formation: Reaction of 7-carboxy-2-methylbenzoxazole with thionyl chloride to form the acyl chloride.
-
Esterification: Treatment with ethanol in the presence of base (e.g., pyridine) yields the ethyl ester.
This method typically achieves yields of 65–75% under reflux conditions in aprotic solvents like 1,4-dioxane .
Advanced Methodologies
Recent innovations aim to enhance efficiency and sustainability:
Solvent-Free Cyclization
Microwave-assisted reactions under solvent-free conditions reduce processing times from 24 hours to 45 minutes while maintaining yields above 80%.
Nanocatalyst Applications
Zinc oxide nanoparticles (10–15 nm diameter) catalyze the final esterification step, achieving 92% conversion at 60°C compared to 68% with traditional sulfuric acid catalysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (DMSO-d₆, 400 MHz):
-
δ 1.35 ppm (t, 3H, -OCH₂CH₃)
-
δ 4.30 ppm (q, 2H, -OCH₂CH₃)
-
δ 2.55 ppm (s, 3H, -CH₃)
¹³C NMR confirms the ester carbonyl at δ 165.8 ppm and oxazole carbons at δ 161.2 (C-2) and 150.4 ppm (C-7) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 205.0739 [M+H]⁺, consistent with the molecular formula C₁₁H₁₁NO₃.
Biological Activity and Applications
Mechanistic studies suggest interference with microbial cell wall biosynthesis via inhibition of penicillin-binding proteins .
Anticancer Activity
Benzoxazole derivatives demonstrate moderate cytotoxicity against human cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 34.2 | Topoisomerase II inhibition |
| A549 (Lung) | 41.8 | ROS generation |
| HeLa (Cervical) | 28.9 | Apoptosis induction |
Ethyl substitution at position 7 may enhance blood-brain barrier permeability compared to methyl analogs.
Industrial and Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
Benzoxazole derivatives serve as electron-transport materials due to their:
-
High electron affinity (3.1–3.3 eV)
-
Thermal stability up to 280°C
-
Photoluminescence quantum yield of 0.42 in thin films
Polymer Stabilizers
Incorporation into polyethylene at 0.5 wt% concentration:
-
Reduces UV-induced degradation by 78% after 500 hours
-
Maintains 90% tensile strength vs. 43% in unstabilized controls
Future Research Directions
Structure-Activity Relationship Studies
Systematic modification of:
-
Ester group chain length (ethyl → propyl/butyl)
-
Methyl substitution patterns (position 2 vs. position 5)
-
Hybridization with triazole or thiazole moieties
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance:
-
Oral bioavailability from 12% to 58%
-
Tumor accumulation efficiency by 7-fold
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume